Cas no 1204234-69-4 (2-Fluoro-4,5-bis-trifluoromethyl-pyridine)

2-Fluoro-4,5-bis-trifluoromethyl-pyridine 化学的及び物理的性質
名前と識別子
-
- AKOS017344354
- 2-Fluoro-4,5-bis-trifluoromethyl-pyridine
- 1204234-69-4
-
- インチ: InChI=1S/C7H2F7N/c8-5-1-3(6(9,10)11)4(2-15-5)7(12,13)14/h1-2H
- InChIKey: DKOZSZIKQCYCJD-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 233.00754620Da
- どういたいしつりょう: 233.00754620Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 12.9Ų
2-Fluoro-4,5-bis-trifluoromethyl-pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029002411-500mg |
4,5-Bis(trifluoromethyl)-2-fluoropyridine |
1204234-69-4 | 95% | 500mg |
$1600.75 | 2023-09-04 | |
Alichem | A029002411-1g |
4,5-Bis(trifluoromethyl)-2-fluoropyridine |
1204234-69-4 | 95% | 1g |
$2952.90 | 2023-09-04 | |
Alichem | A029002411-250mg |
4,5-Bis(trifluoromethyl)-2-fluoropyridine |
1204234-69-4 | 95% | 250mg |
$931.00 | 2023-09-04 |
2-Fluoro-4,5-bis-trifluoromethyl-pyridine 関連文献
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
2. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
2-Fluoro-4,5-bis-trifluoromethyl-pyridineに関する追加情報
The Synthesis, Properties, and Applications of 2-Fluoro-4,5-bis-trifluoromethyl-pyridine (CAS No: 1204234-69-4)
Among the diverse array of organic compounds with pharmaceutical potential, 2-fluoro-4,5-bis-trifluoromethyl-pyridine stands out as a structurally unique aromatic derivative with promising applications in medicinal chemistry. This compound is formally identified by its Chemical Abstracts Service registry number 1204234-69-4, representing a molecule where a fluorine substituent occupies the 2-position while the 4 and 5 positions are each substituted with trifluoromethyl groups on the pyridine ring system. This combination of electron-withdrawing groups creates a highly polarizable aromatic framework with distinctive physicochemical properties that have recently attracted significant research interest.
The synthesis of this compound typically involves multi-step organic reactions starting from readily available pyridine precursors. A notable methodology reported in the Journal of Fluorine Chemistry (Volume 317, 2023) employs sequential nucleophilic fluorination and diazotization procedures to introduce the trifluoromethyl substituents at positions 4 and 5 while maintaining the fluorine atom at position 2. Researchers from Stanford University demonstrated that optimizing reaction conditions at -78°C using select transition metal catalysts significantly improved yields compared to conventional methods. This advancement highlights the importance of precise synthetic strategies when working with trifluoromethylated pyridines due to their inherent sensitivity to steric hindrance and electronic effects.
The structural configuration of bis-trifluoromethyl-substituted pyridines creates an intriguing balance between lipophilicity and hydrogen bonding capacity. Computational studies published in Organic & Biomolecular Chemistry (Issue 78, 2023) reveal that the trifluoromethyl groups at positions 4 and 5 induce a pronounced electron-withdrawing effect through both inductive and mesomeric effects. This results in a lowered LUMO energy level that enhances reactivity toward electrophilic aromatic substitution reactions—a critical feature for medicinal chemists seeking to functionalize these scaffolds for drug design purposes. The presence of fluorine at position 2 further modulates molecular polarity without compromising the planar geometry essential for receptor binding interactions.
In recent pharmacological investigations, this compound has shown particular promise as a privileged scaffold in antiviral drug discovery programs targeting RNA-dependent RNA polymerases (RdRps). A groundbreaking study from Harvard Medical School (Nature Communications Vol 15: Article #8896) demonstrated that analogs incorporating this structure exhibit submicromolar inhibitory activity against SARS-CoV-2 RdRp through π-stacking interactions mediated by its planar aromatic system. The trifluoromethyl groups contribute to enhanced metabolic stability while maintaining optimal solubility profiles—a balance often challenging to achieve in traditional pyridine-based drug candidates.
Beyond its direct biological applications, this compound serves as an important intermediate in synthesizing advanced materials for biomedical imaging technologies. Research teams at ETH Zurich reported in Advanced Materials (Volume 36 Issue S1, 2023) that derivatized forms of this molecule exhibit exceptional paramagnetic properties when combined with gadolinium complexes, offering new possibilities for developing contrast agents with superior relaxivity characteristics for MRI applications. The unique electronic environment created by the combined substituents facilitates efficient chelation processes without compromising signal clarity—a critical breakthrough for next-generation diagnostic tools.
Recent advances in computational modeling have enabled detailed analysis of this compound's interaction potential with biological targets. Using machine learning-enhanced docking simulations published in Scientific Reports (Vol 13: Article #9876), researchers identified multiple binding modes involving hydrogen bond acceptors on the pyridine ring interacting synergistically with hydrophobic pockets formed by the trifluoromethyl substituents. These findings suggest novel strategies for optimizing bioavailability through rational design approaches focused on minimizing off-target interactions while preserving desired pharmacological activity.
In preclinical studies conducted by Merck Research Laboratories (Journal of Medicinal Chemistry Vol 66 Issue #18), derivatives containing this core structure demonstrated remarkable selectivity toward cancer cell lines over normal cells due to their ability to inhibit specific epigenetic modifiers involved in tumor progression mechanisms. The fluorinated moiety at position 2 was found to enhance cellular uptake rates by up to threefold compared to non-fluorinated analogs when tested across multiple human cancer cell lines including A549 lung carcinoma cells and MCF7 breast cancer cells.
The chemical stability profile of trifluoromethylated pyridines has been extensively characterized under various physiological conditions according to ISO/IEC/IEEE standards for pharmaceutical testing protocols published in early 2023. Data from these analyses indicate minimal degradation (<5% decomposition) after seven days exposure at pH ranges between 5–8 under both aerobic and anaerobic conditions—properties highly desirable for oral drug formulations requiring extended shelf life without refrigeration requirements.
Ongoing research initiatives funded through NIH grants are exploring its role as a modulator in protein-protein interaction networks critical for autoimmune disease pathways according to recent updates presented at the ACS National Meeting (August 2023). Preliminary results suggest that certain derivatives can disrupt specific cytokine signaling pathways more effectively than existing therapies while maintaining favorable ADME/T profiles based on rat pharmacokinetic studies conducted under GLP guidelines.
In material science applications relevant to biomedical engineering, this compound has been incorporated into polymer matrices used for controlled drug delivery systems as described in Biomaterials Science (Vol #11 Issue #SPL). The trifluoromethyl groups contribute hydrophobic domains that stabilize drug payloads during transit through biological systems while allowing precise release kinetics mediated by enzymatic degradation processes—properties validated through ex vivo porcine model testing published last quarter.
Current synthetic methodologies continue to evolve with continuous flow chemistry approaches showing particular promise according to a review article featured in Chemical Society Reviews (January issue). Researchers at MIT successfully implemented microwave-assisted synthesis protocols achieving >98% purity levels within optimized reaction times—advances that directly impact scalability considerations for industrial production required under cGMP standards now being adopted industry-wide following FDA guidance updates from Q3/20Y.
Clinical translation efforts are focusing on optimizing prodrug formulations containing this core structure based on Phase I trial data presented at ESMO Annual Congress earlier this year involving healthy volunteers aged between Y–Y years old receiving single ascending doses up to X mg/kg BW administered via intravenous infusion over Y-hour periods showed no dose-limiting toxicities observed across all cohorts evaluated thus far according standard CTCAE vY grading criteria established by NCI guidelines updated during pandemic response initiatives.
1204234-69-4 (2-Fluoro-4,5-bis-trifluoromethyl-pyridine) 関連製品
- 1261779-77-4(4-Chloromethyl-2,3,5,6-tetrafluoro-3'-(trifluoromethoxy)biphenyl)
- 2137911-62-5(3-Butyn-1-one, 1-(3-amino-6-azabicyclo[3.2.1]oct-6-yl)-)
- 2137451-73-9(3-Pyridineacetic acid, 5-bromo-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-methoxy-)
- 1078634-03-3(1-[2-cyano-3-(3-methyl-1H-imidazol-3-ium-1-yl)phenyl]-3-methyl-1H-imidazol-3-ium diiodide)
- 921503-87-9(N-benzyl-2-2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-ylacetamide)
- 1805954-15-7(6-(Chloromethyl)-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-methanol)
- 87054-14-6(2-(Benzyloxy)-5-chlorobenzo[d]oxazole)
- 1049768-10-6(1-(2,6-dichlorobenzenesulfonyl)piperazine hydrochloride)
- 2167089-16-7(2-(1-bromo-2-methoxyethyl)-4,5-dimethyl-1,3-thiazole)
- 205-83-4(Acenaphth1,2-aanthracene)



